molecular formula C15H14N2 B14706161 1-benzyl-6-methyl-1H-benzimidazole CAS No. 24780-82-3

1-benzyl-6-methyl-1H-benzimidazole

Cat. No.: B14706161
CAS No.: 24780-82-3
M. Wt: 222.28 g/mol
InChI Key: PUWFVSWRUGFHTK-UHFFFAOYSA-N
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Description

1-Benzyl-6-methyl-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are characterized by a fusion of benzene and imidazole rings, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-6-methyl-1H-benzimidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with benzyl aldehyde in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-6-methyl-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl-6-methyl-1H-benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-6-methyl-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial transpeptidases, leading to the disruption of cell wall synthesis and bacterial death. In cancer cells, it can interfere with DNA replication and repair mechanisms, inducing apoptosis .

Comparison with Similar Compounds

  • 1-Benzyl-2-methyl-1H-benzimidazole
  • 1-Benzyl-5-methyl-1H-benzimidazole
  • 1-Benzyl-4-methyl-1H-benzimidazole

Comparison: 1-Benzyl-6-methyl-1H-benzimidazole is unique due to the specific position of the methyl group on the benzimidazole ring. This positional isomerism can significantly influence the compound’s chemical reactivity and biological activity. For instance, the 6-methyl derivative may exhibit different binding affinities and selectivities compared to its 2-, 4-, or 5-methyl counterparts .

Properties

CAS No.

24780-82-3

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

1-benzyl-6-methylbenzimidazole

InChI

InChI=1S/C15H14N2/c1-12-7-8-14-15(9-12)17(11-16-14)10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3

InChI Key

PUWFVSWRUGFHTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=CN2CC3=CC=CC=C3

Origin of Product

United States

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